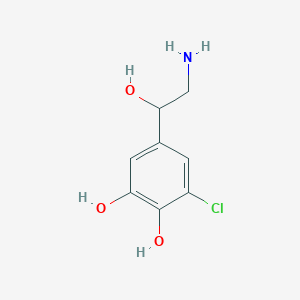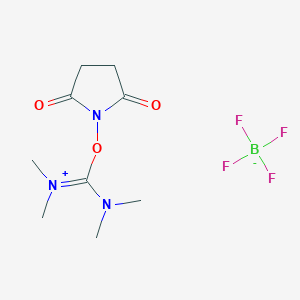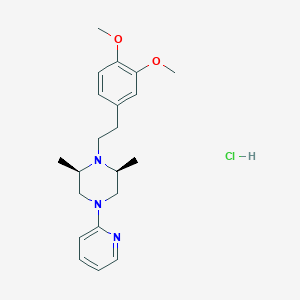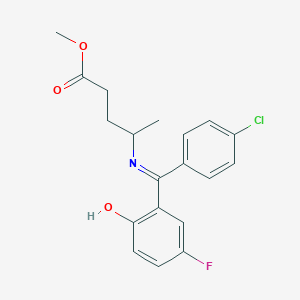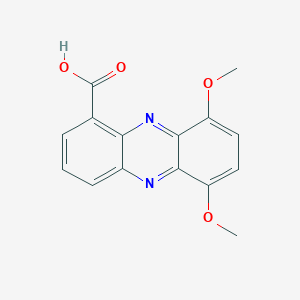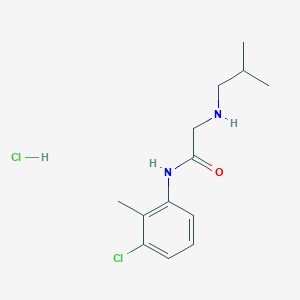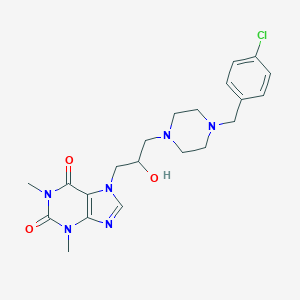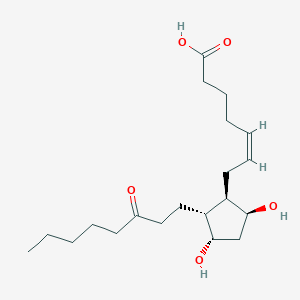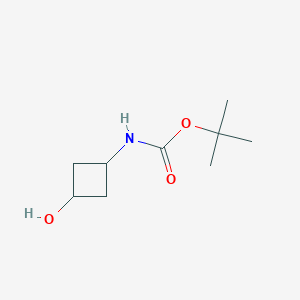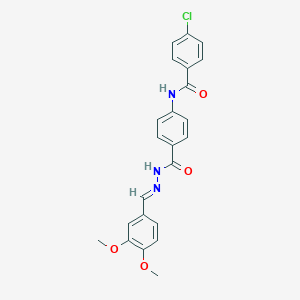
3-(4-Méthoxyphényl)-1-phényl-1H-pyrazol-5-amine
Vue d'ensemble
Description
"3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine" belongs to the class of organic compounds known as pyrazoles, which are characterized by a 5-membered ring structure containing two nitrogen atoms in adjacent positions. This compound is of interest due to its potential in various chemical and pharmaceutical applications, attributed to its unique structural features and functional groups.
Synthesis Analysis
The synthesis of pyrazole derivatives, including those with methoxyphenyl and phenyl groups, typically involves the formation of pyrazole rings through condensation reactions. For instance, Becerra et al. (2021) reported an efficient one-pot two-step synthesis of a closely related compound, "3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine", by a solvent-free condensation/reduction reaction sequence, highlighting the versatility of pyrazole synthesis methods (Becerra, Rojas, & Castillo, 2021).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using spectroscopic and crystallographic techniques. For example, Kumarasinghe et al. (2009) described the crystal structure of a related pyrazole compound, providing insights into its molecular conformation and the orientation of substituent groups via X-ray crystallography (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including reductive amination, as demonstrated by Bawa et al. (2009) in synthesizing "3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol- 4-yl]methyl}aniline", showcasing the chemical versatility of pyrazoles (Bawa, Ahmad, & Kumar, 2009).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting points, and crystal structure, can significantly influence their chemical behavior and applications. The detailed crystal packing and conformational studies provide essential data for understanding these properties, as seen in the work by Kumarasinghe et al. (2009).
Chemical Properties Analysis
The chemical properties of "3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine" and related compounds, including their reactivity, stability, and interactions with other molecules, are crucial for their application in synthesis and pharmaceuticals. The study by Seth et al. (1981) on the polarographic analysis of a pyrazole derivative in various solvents indicates the electrochemical properties that could be relevant for similar compounds (Seth, Bannerjee, & Sharma, 1981).
Applications De Recherche Scientifique
Activité anticancéreuse
Des composés similaires à « 3-(4-Méthoxyphényl)-1-phényl-1H-pyrazol-5-amine » ont été étudiés pour leurs propriétés anticancéreuses potentielles . Par exemple, un composé hybride de chalcone-salicylate a été synthétisé et étudié pour son efficacité contre le cancer du sein . Le composé a présenté une valeur plus négative de l'énergie libre de liaison que le tamoxifène, un médicament couramment utilisé pour le traitement du cancer du sein .
Activité antioxydante
La recherche sur l'activité biologique des dérivés de l'acide trans-ferulique éther et ester, qui comprennent des composés d'acrylate de 4-méthoxyphényle, a montré qu'ils présentent des effets antioxydants. Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres, des molécules instables que l'organisme produit en réaction aux pressions environnementales et autres.
Effets cytotoxiques
Il a également été constaté que ces composés présentent des effets cytotoxiques sur certaines lignées cellulaires tumorales. La cytotoxicité est la qualité d'être toxique pour les cellules. Les agents cytotoxiques sont, par exemple, certains types de produits chimiques et de médicaments, notamment les médicaments chimiothérapeutiques, qui sont utilisés pour lutter contre le cancer.
Chimie synthétique
Des composés structurellement similaires à « this compound » ont été utilisés en chimie synthétique. Par exemple, l'hydrolyse sélective des esters de méthanesulfonate a été étudiée, illustrant le potentiel de ces composés en chimie synthétique, en particulier pour l'élimination sélective des groupes esters dans des conditions contrôlées.
Analyse de la structure cristalline
La structure cristalline de composés similaires a été analysée . Comprendre la structure cristalline d'un composé est crucial dans le domaine de la science des matériaux et peut fournir des informations sur ses propriétés physiques et ses applications potentielles .
Découverte de médicaments
Des composés structurellement similaires à « this compound » ont été largement synthétisés pour explorer leurs utilisations potentielles, en particulier dans les recherches sur la découverte de médicaments anticancéreux .
Mécanisme D'action
Target of Action
A structurally similar compound, (e)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol, has been reported to target the signal transducer and activator of transcription 3 (stat3) in the context of rheumatoid arthritis . STAT3 is a key mediator of chronic joint inflammation, synovial fibroblast proliferation, and joint destruction .
Mode of Action
The structurally similar compound mentioned above inhibits the activation of stat3, thereby reducing pro-inflammatory responses . This suggests that 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine might interact with its targets in a similar manner, leading to changes in cellular signaling pathways.
Biochemical Pathways
The inhibition of stat3 activation by the structurally similar compound suggests that it may affect pathways related to inflammation and immune response .
Pharmacokinetics
A study on a structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, in rats showed rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23% . This suggests that 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine might have similar pharmacokinetic properties.
Result of Action
The structurally similar compound mentioned above has been reported to exhibit anti-inflammatory and anti-arthritic activities , suggesting that 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine might have similar effects.
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-20-14-9-7-12(8-10-14)15-11-16(17)19(18-15)13-5-3-2-4-6-13/h2-11H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLGFNHDEGGHOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398832 | |
| Record name | 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19652-13-2 | |
| Record name | 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-3-(4-methoxyphenyl)-1-phenylpyrazol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



